![molecular formula C32H50ClN5O8S B15157060 (S,R,S)-AHPC-PEG4-NH2 hydrochloride](/img/structure/B15157060.png)
(S,R,S)-AHPC-PEG4-NH2 hydrochloride
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Overview
Description
(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a chemical compound used primarily in the field of targeted protein degradation. It is a ligand-linker conjugate that contains a von Hippel-Lindau (VHL)-recruiting ligand, a polyethylene glycol (PEG) linker, and a pendant amine group. This compound is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-PEG4-NH2 hydrochloride typically involves multiple steps, starting with the preparation of the VHL ligand and the PEG linker. The VHL ligand is synthesized through a series of chemical reactions, including amide bond formation and hydroxylation. The PEG linker is then attached to the VHL ligand through a nucleophilic substitution reaction, forming the final conjugate. The reaction conditions often involve the use of organic solvents, such as dimethylformamide (DMF), and catalysts, such as N,N’-diisopropylcarbodiimide (DIC), to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques, such as chromatography, to isolate the desired compound .
Scientific Research Applications
(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a chemical compound primarily utilized in scientific research, specifically in the development of PROTAC (proteolysis-targeting chimera) technology for targeted protein degradation . It combines a von Hippel-Lindau (VHL)-recruiting ligand with a PEGylated crosslinker, featuring a pendant amine group that can react with a carboxyl group on a target ligand .
Key Applications
This compound is applied in the following key areas:
- PROTAC synthesis This compound facilitates the synthesis of PROTAC molecules, which are designed to induce the degradation of specific target proteins . The (S,R,S) conformation is the active variant .
- Targeted protein degradation It is used as a ligand for recruiting VHL protein in targeted protein degradation .
- Building blocks for protein degraders this compound is categorized as a protein degrader building block .
- Drug research and discovery It is employed as a PROTAC linker in drug research and discovery .
Features and characteristics
- Reactivity The presence of an amine group allows for reactivity with NHS ester or carboxylic acid .
- Purity Generally available with a purity of 95% or greater .
- Solubility Soluble in water, dimethyl sulfoxide (DMSO), and methanol .
Working principle
PROTACs work by forming a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule itself. This leads to ubiquitination and subsequent degradation of the target protein .
Parallel synthesis
When combined with other protein degrader building blocks containing a pendant amine, this compound can be used in parallel synthesis. This approach accelerates the generation of PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .
As a laboratory chemical, this compound is intended for research purposes only and has not been fully validated for medical applications . According to its safety data sheet, it may cause harm if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .
Storage
Properties
Molecular Formula |
C32H50ClN5O8S |
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Molecular Weight |
700.3 g/mol |
IUPAC Name |
1-[2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H |
InChI Key |
MSKHBFIXTCSMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl |
Origin of Product |
United States |
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